(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Overview
Description
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO2S and its molecular weight is 197.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Platelet Aggregation Inhibition : Mimura et al. (1988) found that 2,2-dimethylthiazolidine hydrochloride inhibits platelet aggregation, shape change, and serotonin release reaction, impacting arachidonic acid metabolism in platelets (Mimura et al., 1988).
Chemical Synthesis : Nagasawa et al. (1981) reported that acetylation of this compound leads to the synthesis of enantiomeric dimethyl 1,1,3,5-tetramethyl-1H,2H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid (Nagasawa et al., 1981).
Role in Biotin Synthesis : Qin et al. (2014) identified it as a key intermediate in the natural product Biotin, which is involved in the metabolic cycle and catalytic fixation of carbon dioxide (Qin et al., 2014).
Bicyclic Derivatives Synthesis : Refouvelet et al. (1994) highlighted its use in synthesizing bicyclic derivatives (Refouvelet et al., 1994).
Protection Against Hepatotoxicity : According to Nagasawa et al. (1984), its derivatives protect mice against acetaminophen hepatotoxicity (Nagasawa et al., 1984).
Antihypertensive Properties : Li Zeng-chun (2007) discovered that thiazolidine-4-carboxylic acid significantly reduces blood pressure in renal hypertensive rats (Li Zeng-chun, 2007).
Radiation Effect Mitigation : Xue et al. (1981) found that it can diminish the elevation of plasma adrenocortical hormone in irradiated mice (Xue et al., 1981).
Chiral Auxiliary in Dipeptide Synthesis : Studer et al. (1995) used it as a chiral auxiliary in dipeptide synthesis (Studer et al., 1995).
Synthesis of Diketopiperazines : Iannotta et al. (2010) prepared cysteine-derived 2,5-diketopiperazines through cyclization of this compound (Iannotta et al., 2010).
Nucleoside Analogs Synthesis : Iwakawa et al. (1978) discussed its use in synthesizing nucleoside analogs (Iwakawa et al., 1978).
Antioxidant and Antiviral Activities : Stankova et al. (2009) synthesized hydroxycinnamic acid amides with antioxidant and antiviral activities from this compound (Stankova et al., 2009).
Antibacterial Properties : Rosen et al. (1988) found that its enantiomers have different activities against aerobic and anaerobic bacteria (Rosen et al., 1988).
Infrared Spectrophotometry Study : Kirschenbaum and Parker (1958) used infrared spectrophotometry to study its hydrolysis (Kirschenbaum & Parker, 1958).
Solid-Phase Synthesis of Thiazolidines : Patek et al. (1995) described a solid-phase synthesis method based on thiazolidine scaffold (Patek et al., 1995).
Stereoselectivity in Mannich Reactions : Parasuk and Parasuk (2013) explored the influence of ring pucker and solvent on stereoselectivity in thioproline-catalyzed Mannich reactions (Parasuk & Parasuk, 2013).
Structural Analysis : Kamo et al. (1979) refined the structure of (R)-thiazolidine-4-carboxylic acid using population analysis and theoretical calculations (Kamo et al., 1979).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDAVFIGRLKQG-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@@H](CS1)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612681 | |
Record name | (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67089-92-3 | |
Record name | (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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